Cas no 18354-85-3 (N-Benzyl-N-isopropylamine hydrochloride)

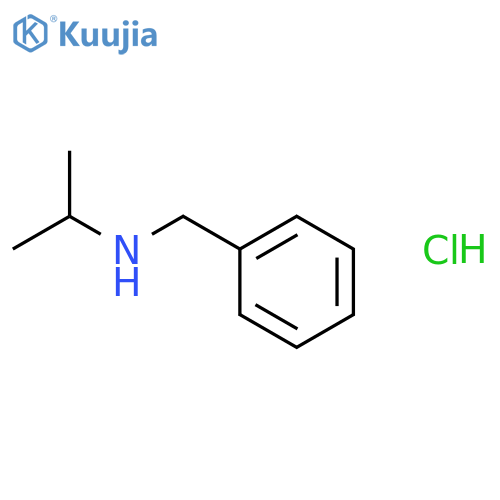

18354-85-3 structure

商品名:N-Benzyl-N-isopropylamine hydrochloride

N-Benzyl-N-isopropylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (1:1)

- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (9CI)

- Benzylamine, N-isopropyl-, hydrochloride(6CI,8CI)

- Benzylisopropylamine hydrochloride

- N-Benzyl-N-isopropylaminehydrochloride

- NSC206558

- N-Benzyl-N-isopropylamine hydrochloride

- benzyl(propan-2-yl)amine hydrochloride

- N-benzylpropan-2-amine;hydrochloride

- N-Isopropylbenzylamine (hydrochloride)

- 18354-85-3

- N-Benzylpropan-2-amine hydrochloride

- DTXSID20484388

- NSC-206558

- N-(1-methylethyl)-benzenemethanamine, monohydrochloride

- AKOS024324153

-

- インチ: InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H

- InChIKey: PEIJPMBOGRPKQJ-UHFFFAOYSA-N

- ほほえんだ: Cl.CC(NCC1C=CC=CC=1)C

計算された属性

- せいみつぶんしりょう: 185.0971272g/mol

- どういたいしつりょう: 185.0971272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 93

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

N-Benzyl-N-isopropylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01LIWH-5mg |

N-(1-methylethyl)-benzenemethanamine, monohydrochloride |

18354-85-3 | ≥98% | 5mg |

$345.00 | 2024-06-18 | |

| 1PlusChem | 1P01LIWH-1mg |

N-(1-methylethyl)-benzenemethanamine, monohydrochloride |

18354-85-3 | ≥98% | 1mg |

$126.00 | 2024-06-18 | |

| A2B Chem LLC | BA83089-5mg |

N-(1-methylethyl)-benzenemethanamine, monohydrochloride |

18354-85-3 | ≥98% | 5mg |

$251.00 | 2024-04-20 | |

| A2B Chem LLC | BA83089-1mg |

N-(1-methylethyl)-benzenemethanamine, monohydrochloride |

18354-85-3 | ≥98% | 1mg |

$73.00 | 2024-04-20 |

N-Benzyl-N-isopropylamine hydrochloride 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

18354-85-3 (N-Benzyl-N-isopropylamine hydrochloride) 関連製品

- 915922-51-9(N-(3-Methylbenzyl)propan-2-amine Hydrochloride)

- 102-97-6(N-Isopropylbenzylamine)

- 34636-09-4(Benzyldiisopropylamine)

- 70894-75-6((4-Methylphenyl)methyl(propan-2-yl)amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:18354-85-3)N-benzylpropan-2-amine hydrochloride

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ